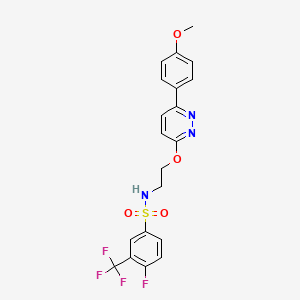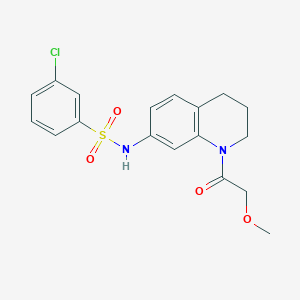
3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic organic compound with potential applications in various fields, particularly in medicinal chemistry. The structural complexity of this compound, characterized by the presence of a chloro group, a methoxyacetyl group, and a tetrahydroquinoline moiety, makes it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves several steps. One common synthetic route includes the following steps:
Formation of the tetrahydroquinoline moiety: : This can be achieved by cyclizing a suitable precursor, often through a Pictet-Spengler reaction.
Introduction of the methoxyacetyl group: : This step involves acylation using methoxyacetic anhydride.
Sulfonamide formation: : Finally, the sulfonamide group is introduced by reacting the intermediate with benzenesulfonyl chloride under basic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar steps but optimized for large-scale synthesis. This would include using automated reactors, continuous flow techniques, and optimizing reaction conditions to maximize yield and purity while minimizing by-products.
化学反应分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety.
Reduction: : Reduction reactions may target the sulfonamide group or the carbonyl group of the methoxyacetyl moiety.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, especially involving the chloro and methoxy groups.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Sodium hydride, halogenating agents like chlorine or bromine.
Major Products: The major products depend on the specific reaction conditions but can include various oxidation, reduction, or substitution derivatives of the original compound.
科学研究应用
Chemistry: This compound can serve as a building block for synthesizing more complex molecules due to its reactive functional groups.
Biology: In biological research, the compound might be used to study interactions with specific enzymes or receptors, given its structural features.
Medicine: Potential medicinal applications include the development of new drugs. Its unique structure could interact with biological targets in ways that traditional molecules do not, possibly leading to new treatments for various conditions.
Industry: In industrial applications, it could be used as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
作用机制
Molecular Targets and Pathways: The mechanism of action will depend on the specific application. For medicinal purposes, it might interact with protein targets such as enzymes or receptors. The interaction often involves binding to the active site of the enzyme or receptor, leading to inhibition or activation of its function.
相似化合物的比较
3-chloro-N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
N-(1-(2-chloroacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-4-yl)benzenesulfonamide
属性
IUPAC Name |
3-chloro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-25-12-18(22)21-9-3-4-13-7-8-15(11-17(13)21)20-26(23,24)16-6-2-5-14(19)10-16/h2,5-8,10-11,20H,3-4,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGMKYZEHOLONG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/new.no-structure.jpg)

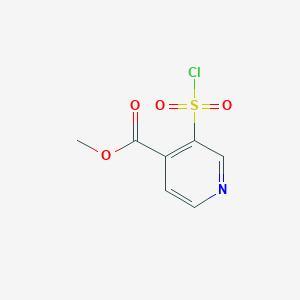
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-{[(thiophen-2-yl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2940883.png)
![1-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2940885.png)
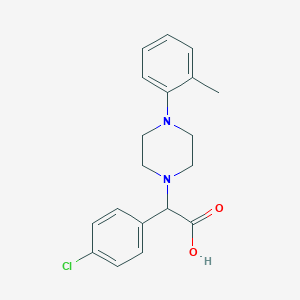


![N-[2,2-bis(furan-2-yl)ethyl]-2-bromo-5-methoxybenzamide](/img/structure/B2940894.png)
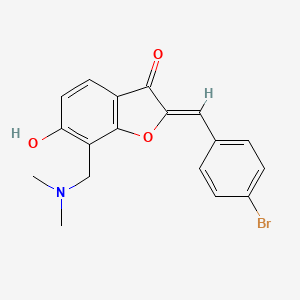
![N-(3-(dimethylamino)propyl)-4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2940899.png)

